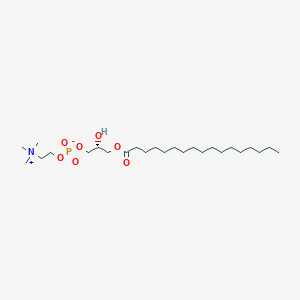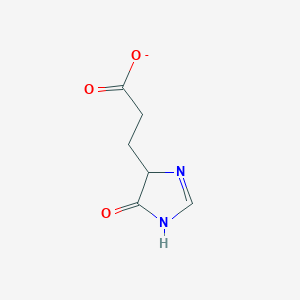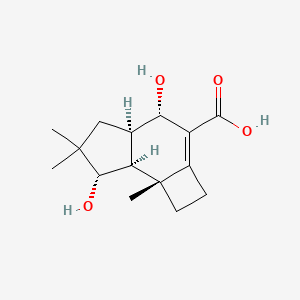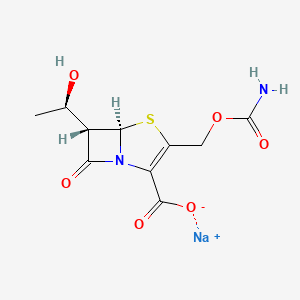
1-Heptadecanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in cellular membranes. It is characterized by the presence of a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position of the glycerol backbone . This compound is known for its involvement in various biological processes, including cell signaling and membrane dynamics.
Mechanism of Action
Target of Action
The primary target of 1-Heptadecanoyl-sn-glycero-3-phosphocholine is Autotaxin (ATX) . ATX is an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to form the bioactive lipid lysophosphatidic acid (LPA) .
Mode of Action
This compound interacts with its target, Autotaxin, to form LPA. This interaction results in the stimulation of cell proliferation, cell survival, and cell migration .
Biochemical Pathways
The compound is involved in the biochemical pathway that leads to the formation of LPA from LPC. This pathway plays a crucial role in several biological processes, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Pharmacokinetics
It’s known that the compound is a precursor of acetylcholine, rapidly delivering choline to the brain across the blood-brain barrier .
Result of Action
The action of this compound results in the formation of LPA, which stimulates cell proliferation, cell survival, and cell migration . This can have implications in various health conditions, including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .
Biochemical Analysis
Biochemical Properties
1-Heptadecanoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is autotaxin, which catalyzes the hydrolysis of lysophosphatidylcholine to form lysophosphatidic acid . Lysophosphatidic acid is a bioactive lipid that stimulates cell proliferation, survival, and migration . Additionally, this compound interacts with various proteins involved in lipid metabolism and signaling pathways, influencing cellular processes such as inflammation and apoptosis .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lysophosphatidylcholine, including this compound, has been shown to induce apoptosis in certain cell types by increasing histone H3 acetylation and decreasing histone deacetylase activity . This compound also affects cell signaling pathways related to inflammation and immune responses, contributing to its role in various physiological and pathological conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules and enzymes. It binds to autotaxin, leading to the production of lysophosphatidic acid, which in turn activates signaling pathways that promote cell proliferation and survival . Additionally, this compound can modulate gene expression by influencing histone acetylation and deacetylation processes . These molecular interactions highlight the compound’s role in regulating cellular functions and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can promote beneficial effects such as enhanced cell proliferation and survival . At higher doses, it may exhibit toxic or adverse effects, including increased apoptosis and inflammation . These threshold effects highlight the importance of carefully regulating the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a substrate for autotaxin, which converts it into lysophosphatidic acid . This conversion plays a crucial role in regulating lipid signaling and metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in lipid biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it can exert its effects on membrane structure and function . The compound’s distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transport proteins .
Subcellular Localization
This compound is primarily localized to cellular membranes, where it plays a role in maintaining membrane integrity and fluidity . It may also be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for its activity and function within cells, influencing processes such as signal transduction and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct attachment of functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The purity of the final product is critical, often requiring rigorous purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Heptadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like autotaxin, leading to the formation of lysophosphatidic acid.
Oxidation and Reduction: These reactions can modify the fatty acid chain, affecting the compound’s biological activity.
Substitution: The phosphocholine group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymatic conditions using autotaxin.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Lysophosphatidic acid: Formed through hydrolysis.
Modified phospholipids: Resulting from oxidation, reduction, or substitution reactions.
Scientific Research Applications
1-Heptadecanoyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Comparison with Similar Compounds
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-sn-glycero-3-phosphocholine
- 1-Oleoyl-sn-glycero-3-phosphocholine
Comparison: 1-Heptadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length (heptadecanoic acid) and its distinct biological activity. Compared to other lysophosphatidylcholines, it may exhibit different interactions with enzymes and receptors, leading to varied biological effects .
Properties
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRQPVVYXBTRQK-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647291 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50930-23-9 | |
| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(17:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of increased 1-heptadecanoyl-sn-glycero-3-phosphocholine levels in the context of the research on Mycobacterium vaccae?
A1: The research paper [] observed that immunization with Mycobacterium vaccae in mice led to an increase in plasma levels of this compound, a lysophospholipid. While the exact mechanism is not fully elucidated in the study, this increase is suggested to be part of a broader physiological response to the immunization. This response also includes changes in the gut microbiome and a shift towards more proactive stress coping behaviors in the mice. Further research is needed to understand the specific role of this compound in mediating these effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)



![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
